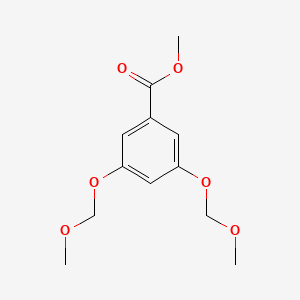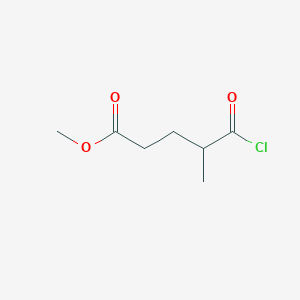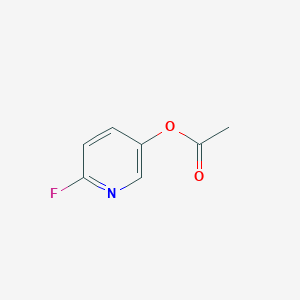![molecular formula C13H20N2 B8665949 3-[2-(1-Piperidyl)ethyl]aniline](/img/structure/B8665949.png)
3-[2-(1-Piperidyl)ethyl]aniline
概要
説明
3-[2-(1-Piperidyl)ethyl]aniline is a compound that features a piperidine ring attached to an ethyl chain, which is further connected to a benzene ring with an amine group. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Piperidyl)ethyl]aniline typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
化学反応の分析
Types of Reactions
3-[2-(1-Piperidyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
3-[2-(1-Piperidyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting the central nervous system.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
作用機序
The mechanism of action of 3-[2-(1-Piperidyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-amino-4-(1-piperidine) pyridine: Studied for its dual inhibition of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
Uniqueness
3-[2-(1-Piperidyl)ethyl]aniline is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry .
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
3-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-5-12(11-13)7-10-15-8-2-1-3-9-15/h4-6,11H,1-3,7-10,14H2 |
InChIキー |
AEFCUBQBTTVKDN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCC2=CC(=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8665877.png)


![1-(3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-one](/img/structure/B8665893.png)




![Cyclohexaneacetic acid, 4-[4-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B8665927.png)



